1-Thiacyclooctane-5-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12OS |
|---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
thiocan-5-one |
InChI |
InChI=1S/C7H12OS/c8-7-3-1-5-9-6-2-4-7/h1-6H2 |
InChI Key |
JEAURVWXXNRTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCCSC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Thiacyclooctane 5 One and Its Derivatives
Novel Cyclization Strategies
Intramolecular Thiol-Ene Reactions for Eight-Membered Ring Formation
The intramolecular thiol-ene reaction, a powerful tool in free-radical chemistry, has proven to be an effective strategy for the construction of sulfur-containing heterocycles, including eight-membered rings. Current time information in Seattle, WA, US. This reaction involves the radical-mediated addition of a thiol to an alkene within the same molecule, proceeding through a thiyl radical intermediate. Current time information in Seattle, WA, US.nih.gov The formation of the eight-membered ring typically occurs via an 8-endo cyclization pathway. Current time information in Seattle, WA, US.
A notable example of this strategy was reported by Weber and co-workers, who investigated the cyclization of a thiyl radical onto a terminal alkene. The reaction, initiated by the irradiation of hydrogen sulfide (B99878) and dimethyldiallylsilane, exclusively yielded the 8-endo product, demonstrating the feasibility of this approach for constructing thiacyclooctane skeletons. It is presumed that under the low-temperature conditions of the reaction, kinetic control favors the formation of the eight-membered ring. chemtube3d.com
The general mechanism for the intramolecular thiol-ene reaction involves three key stages:
Initiation: Generation of a thiyl radical from a thiol precursor, typically using a radical initiator or photolysis. Current time information in Seattle, WA, US.
Propagation: The thiyl radical adds to the intramolecular alkene, which can proceed in either an exo or endo fashion to form a carbon-centered radical. This step is often reversible. The newly formed carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final product. Current time information in Seattle, WA, US.
Termination: The reaction is concluded by the combination of two radical species. Current time information in Seattle, WA, US.
The success and regiochemical outcome of the cyclization are dependent on a delicate balance of kinetic and thermodynamic factors, as well as the specific substitution patterns on the acyclic precursor. Current time information in Seattle, WA, US.
The regioselectivity of intramolecular thiol-ene reactions, particularly the competition between exo and endo cyclization pathways, is a critical factor in determining the final ring size. Current time information in Seattle, WA, US. For the formation of an eight-membered ring like 1-thiacyclooctane-5-one, an 8-endo cyclization is required, which competes with the potentially more favorable 7-exo pathway. digitellinc.com
The outcome of these competing cyclizations is influenced by several factors, including reaction temperature. For instance, in the closely related 6-exo vs. 7-endo systems, low temperatures that favor kinetic control have been shown to promote the formation of the larger, endo product. Current time information in Seattle, WA, US. This suggests that kinetic control could similarly be exploited to favor the 8-endo cyclization required for thiacyclooctanone synthesis. The reversibility of the radical addition step is crucial, as it allows for the eventual formation of the thermodynamically more stable product under appropriate conditions. Current time information in Seattle, WA, US.
Diastereoselectivity is also a key consideration, especially when chiral centers are present in the precursor molecule. The stereochemical outcome of the cyclization can be influenced by the existing stereochemistry in the substrate and the conformation of the transition state. In some cases, high diastereoselectivity has been achieved, favoring the formation of a single diastereomer. For example, in the synthesis of certain thiofuranosides via 5-exo-trig cyclization, excellent diastereoselectivity was observed, which was attributed to steric factors and the nature of the substituents on the alkene. Current time information in Seattle, WA, US. Careful design of the starting material and control of reaction conditions are therefore essential for achieving high stereocontrol in the synthesis of complex cyclic systems. Current time information in Seattle, WA, US.
The substitution pattern of the alkene moiety in the acyclic precursor has a profound impact on the regioselectivity and efficiency of the intramolecular thiol-ene cyclization. Current time information in Seattle, WA, US.x-mol.com While cyclizations onto unsubstituted terminal alkenes can often lead to mixtures of products due to the fine energetic balance between competing pathways, the introduction of substituents on the alkene can effectively direct the reaction towards a single product. Current time information in Seattle, WA, US.chemtube3d.com
Substitution on the alkene can influence the cyclization in several ways:
Stabilization of Radical Intermediates: Substituents that can stabilize the intermediate carbon-centered radical formed after the initial cyclization can significantly favor one pathway over another. For example, the presence of two methyl groups on the alkene in one system led to the exclusive formation of the 6-exo product due to the stabilizing effect on the resulting tertiary radical. A similar principle can be applied to favor the 8-endo cyclization by designing precursors that lead to a more stable radical intermediate upon formation of the eight-membered ring. Current time information in Seattle, WA, US.
Steric Hindrance: Bulky substituents can sterically hinder one cyclization pathway, thereby promoting the alternative. This can be a useful strategy for controlling regioselectivity. x-mol.com
Electronic Effects: The electronic nature of the substituents on the alkene can alter its reactivity towards the nucleophilic thiyl radical. Electron-rich alkenes are generally more reactive in thiol-ene reactions. umb.eduresearchgate.net
The following table summarizes the effect of alkene substitution on the outcome of intramolecular thiol-ene reactions based on related systems.
| Alkene Substitution Pattern | Effect on Cyclization | Resulting Product(s) | Reference |
| Unsubstituted Terminal Alkene | Competing exo and endo pathways; outcome sensitive to reaction conditions. | Mixture of ring sizes often observed. | Current time information in Seattle, WA, US. |
| Isopropylidene Group | Favors formation of a more stable tertiary radical intermediate. | Highly regioselective formation of the 5-exo product. | Current time information in Seattle, WA, US. |
| Phenyl Group | Promotes the 5-exo cyclization pathway. | Favors the formation of the five-membered ring. | Current time information in Seattle, WA, US. |
| Electron-withdrawing Group | May affect the diastereoselectivity of the cyclization. | Can lead to a decrease in diastereoselectivity. | Current time information in Seattle, WA, US. |
The principles governing the intramolecular thiol-ene reaction can be extended to the synthesis of larger macrocyclic systems. The formation of thioether-linked macrocycles is kinetically and thermodynamically more akin to the intermolecular process. Current time information in Seattle, WA, US. The "click" chemistry nature of the thiol-ene reaction, characterized by high efficiency and functional group tolerance, makes it particularly suitable for macrocyclization. Current time information in Seattle, WA, US.rsc.org
On-resin peptide cyclization is a prime example where this methodology has been successfully applied. By incorporating an alkene-containing amino acid and a cysteine residue into a peptide sequence, subsequent on-resin treatment with a radical initiator can induce intramolecular thiol-ene cyclization to form a macrocyclic peptide. arkat-usa.org This strategy highlights the robustness of the thiol-ene reaction for creating large ring systems in complex molecular environments. Current time information in Seattle, WA, US.arkat-usa.org
Control over the ring size in these systems is primarily dictated by the length and conformation of the linear precursor that tethers the thiol and alkene functionalities. The inherent flexibility or rigidity of the backbone plays a crucial role in pre-organizing the molecule for cyclization, thereby influencing the efficiency of the ring-closing step.
Chemo- and Stereoselective Annulation Techniques
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, offer a powerful strategy for the construction of complex cyclic systems like this compound. While specific examples for the direct synthesis of this compound via annulation are not prevalent in the literature, related methodologies for constructing eight-membered heterocycles can be considered.
One relevant approach is the [4+4] annulation of conjugated heterodienes with 1,4-dipolar species, which has emerged as a robust strategy for the synthesis of eight-membered heterocycles. nih.gov This method allows for the assembly of these challenging ring systems from readily available starting materials under mild conditions. Although primarily demonstrated for other heteroatoms, the principles of this methodology could potentially be adapted for the synthesis of sulfur-containing rings.
Another powerful annulation strategy is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. researchgate.netyoutube.comwikipedia.org While this method traditionally yields six-membered rings, modifications or alternative tandem reaction sequences inspired by this process could potentially be developed for the construction of larger rings. For instance, a tandem sequence involving a Michael addition to an appropriate acceptor followed by an intramolecular cyclization could be envisioned for the synthesis of a thiacyclooctanone precursor.
The development of chemo- and stereoselective annulation reactions is an active area of research. For example, N-heterocyclic carbene (NHC)-catalyzed annulations have been developed for the stereoselective synthesis of various heterocycles. wikipedia.org The ability to control both the chemo- and stereoselectivity is crucial for the synthesis of complex target molecules with defined three-dimensional structures.
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions provide alternative pathways to medium-sized rings that can be difficult to access through direct cyclization. These methods involve the rearrangement of a smaller or larger ring system, respectively, to form the desired eight-membered ring.
Ring Expansion:
A classic method for one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement. organicreactions.orgyoutube.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a rearrangement to form an enlarged cycloketone. organicreactions.org While widely used for carbocycles, its application to sulfur-containing heterocycles is less common but conceptually feasible. For the synthesis of this compound, a potential precursor could be a suitably substituted tetrahydrothiopyran-4-ol bearing an aminomethyl group at the 4-position.
The general mechanism of the Tiffeneau-Demjanov rearrangement is as follows:
Diazotization of the primary amine with nitrous acid to form a diazonium salt. youtube.com
Loss of nitrogen gas to form a primary carbocation. youtube.com
A 1,2-alkyl shift, driven by the release of ring strain, to form a more stable carbocation and the expanded ring. youtube.com
Deprotonation to yield the final ketone product.
Ring Contraction:
Functionalization and Derivatization Approaches
The presence of two distinct functional groups—a thioether and a ketone—within the eight-membered ring of this compound offers multiple avenues for selective chemical transformations.
The sulfur and carbonyl centers of this compound can be targeted with high selectivity using appropriate oxidizing or reducing agents.
Selective Oxidation: The thioether moiety is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. This transformation can be achieved with high chemoselectivity, leaving the carbonyl group intact. Common oxidizing agents for this purpose include hydrogen peroxide, often catalyzed by Lewis acids like scandium triflate (Sc(OTf)₃), which allows for mild and efficient monooxidation. organic-chemistry.org Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective. The choice of reagent and reaction conditions can allow for the isolation of either the sulfoxide or the further oxidized sulfone. nih.gov For instance, the oxidation of various thioethers to sulfoxides can proceed with near-total conversion and high selectivity, minimizing over-oxidation to the sulfone. nih.govrsc.org
Selective Reduction: Conversely, the carbonyl group can be selectively reduced to a secondary alcohol, 1-thiacyclooctan-5-ol, without affecting the thioether. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically mild enough to achieve this transformation. wikipedia.org For greater stereoselectivity in cyclic ketones, bulkier hydride reagents such as lithium tri-sec-butylborohydride (L-Selectride) can be employed to control the facial selectivity of the hydride attack, leading to a specific stereoisomer of the resulting alcohol. nih.gov The choice of reducing agent is critical, as stronger reagents like lithium aluminum hydride (LiAlH₄) could potentially interact with the sulfur atom, while milder or more sterically hindered reagents offer greater control. organic-chemistry.orgacs.org
Table 1: Representative Selective Oxidation and Reduction Reactions on Analogous Cyclic Scaffolds
| Substrate Type | Reagent | Transformation | Product Type | Typical Yield |
|---|---|---|---|---|
| Cyclic Thioether | H₂O₂ / Sc(OTf)₃ | Oxidation | Sulfoxide | High |
| Cyclic Thioether | m-CPBA (1 equiv.) | Oxidation | Sulfoxide | Good-Excellent |
| Cyclic Thioether | m-CPBA (2+ equiv.) | Oxidation | Sulfone | Good-Excellent |
| Cyclic Ketone | NaBH₄ | Reduction | Secondary Alcohol | Excellent |
| Cyclic Ketone | LiAlH₄ | Reduction | Secondary Alcohol | Excellent |
| Sterically Hindered Cyclic Ketone | L-Selectride | Stereoselective Reduction | Specific Alcohol Isomer | High |
The thioether in this compound can be used to generate a sulfur ylide, a versatile intermediate for carbon-carbon bond formation. The process typically involves alkylation of the sulfur atom to form a sulfonium (B1226848) salt, followed by deprotonation with a strong base.
This methodology is central to the Corey-Chaykovsky reaction, where sulfur ylides react with carbonyl compounds to produce epoxides. alfa-chemistry.comorganic-chemistry.orgnrochemistry.com In the context of this compound, the sulfur atom could be methylated with an agent like methyl iodide to form a sulfonium salt. Subsequent treatment with a base such as sodium hydride would generate an ylide. This ylide could then react intramolecularly with the ketone at the 5-position or with an external electrophile. The reactivity and stability of the ylide are influenced by the oxidation state of the sulfur; sulfoxonium ylides (derived from the corresponding sulfoxide) are generally more stable than sulfonium ylides. thieme-connect.de Such intramolecular reactions of cyclic sulfur ylides can lead to the formation of complex bicyclic or bridged ring systems. researchgate.net
The ketone at the C-5 position is a versatile handle for a wide array of chemical modifications to introduce complexity and new functional groups.
Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an alkene. organic-chemistry.orgwikipedia.orgpressbooks.pub By reacting this compound with a phosphorus ylide (a Wittig reagent), a derivative such as 5-methylene-1-thiacyclooctane can be synthesized. The nature of the substituents on the ylide determines the structure of the resulting alkene, offering a reliable method for installing exocyclic double bonds or more complex olefinic side chains. nih.govresearchgate.net
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the carbonyl group results in the formation of a tertiary alcohol after acidic workup. youtube.comstudy.commasterorganicchemistry.comlibretexts.org This provides a robust method for introducing a variety of alkyl, alkenyl, or aryl substituents at the C-5 position. For example, reaction with methylmagnesium bromide would yield 5-methyl-1-thiacyclooctan-5-ol. study.com
Aldol and Related Condensations: The carbonyl group can participate in base- or acid-catalyzed aldol condensations. The enolate of this compound, formed by deprotonation at the α-carbon, can react with other aldehydes or ketones to form β-hydroxy ketone adducts, which may subsequently dehydrate to form α,β-unsaturated ketones.
Table 2: Examples of Carbonyl Modification Reactions on Cyclooctanone Analogs
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Wittig Reaction | Ph₃P=CH₂ | Alkene |
| Grignard Addition | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |
| Aldol Condensation | 1. LDA; 2. Benzaldehyde | β-Hydroxy Ketone |
| Baeyer-Villiger Oxidation | m-CPBA | Lactone (Ester) |
Multicomponent and Cascade Reactions for Complex Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade (or domino) reactions, involving sequential transformations without isolating intermediates, are powerful tools for building molecular complexity efficiently.
While specific MCRs for the direct synthesis of the this compound ring are not extensively documented, the principles can be applied to its formation or its use as a scaffold. For instance, strategies for synthesizing eight-membered rings often involve macrocyclization or ring-expansion reactions, which can be designed as cascade processes. nih.govnih.gov An Ugi multicomponent reaction, for example, has been utilized in a two-step strategy to generate medium-sized rings (8-11 members). acs.org Similarly, a cascade reaction involving a Michael addition followed by an intramolecular Corey-Chaykovsky reaction has been used to generate cyclooctene (B146475) oxide derivatives, demonstrating the potential for building complex fused rings starting from cyclic ylide precursors. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These approaches are increasingly applied to the synthesis of heterocyclic compounds. rasayanjournal.co.infrontiersin.org
Key green strategies applicable to the synthesis of this compound and its derivatives include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or performing reactions under solvent-free conditions. frontiersin.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproduct formation. rsc.orgrsc.orgamazonaws.com This technique is well-suited for many heterocyclic syntheses, including C-S bond formation. researchgate.netresearchgate.net
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones improves atom economy and reduces waste. This includes the use of reusable solid-supported catalysts or biocatalysts.
Mechanochemistry: The use of ball milling for solvent-free reactions is a growing area in green synthesis. tandfonline.comunigoa.ac.in This technique uses mechanical force to initiate reactions, avoiding the need for bulk solvents and often reducing reaction times.
For example, a microwave-assisted, three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol can rapidly produce β-keto thioethers, showcasing a green approach to forming key structural motifs found in derivatives of this compound. rsc.orgrsc.org
Mechanistic Investigations of Reactions Involving 1 Thiacyclooctane 5 One
Reaction Pathway Elucidation
The elucidation of reaction pathways for a molecule like 1-Thiacyclooctane-5-one involves a combination of theoretical and experimental approaches. The presence of a nucleophilic sulfur atom, a carbonyl group, and alpha-protons provides multiple sites for reactivity.
Detailed Analysis of Radical-Mediated Cyclizations
Radical-mediated cyclizations are a powerful tool in organic synthesis for forming ring structures. For a substrate like this compound, such reactions would likely involve the generation of a radical at a position that could then cyclize onto another part of the molecule, though this would be more relevant to precursors of the target molecule rather than the saturated ring itself.
However, considering a hypothetical unsaturated precursor, the formation of the this compound ring could proceed via a thiyl radical-initiated cyclization. The regioselectivity of such reactions is governed by Baldwin's rules and the stability of the resulting radical intermediates. Generally, the formation of five- and six-membered rings is favored. The formation of an eight-membered ring via an 8-endo or 8-exo cyclization is kinetically less favorable and often requires specific substrates and conditions to proceed efficiently.
In related systems, such as the intramolecular thiol-ene reaction, a thiyl radical adds to a carbon-carbon double bond. The reaction can proceed via two competing pathways: an exo cyclization, where the new bond is formed outside the newly formed ring, and an endo cyclization, where the bond is formed within the new ring. The outcome is determined by the relative stability of the transition states and the intermediate radicals formed.
Table 1: Hypothetical Regioselectivity in Radical Cyclization of an Unsaturated Thiol Precursor (Note: This table is illustrative and not based on experimental data for a this compound precursor.)
| Cyclization Mode | Ring Size Formed | Resulting Radical | General Favorability |
| 5-exo-trig | 5 | Primary | Highly Favorable |
| 6-endo-trig | 6 | Secondary | Favorable |
| 6-exo-trig | 6 | Primary | Favorable |
| 7-endo-trig | 7 | Secondary | Less Favorable |
| 8-endo-trig | 8 | Secondary | Unfavorable |
Nucleophilic and Electrophilic Substitution Mechanisms at Sulfur
The sulfur atom in this compound is a nucleophilic center due to its lone pairs of electrons. It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. This reaction typically proceeds through an SN2 mechanism where the sulfur atom acts as the nucleophile.
Conversely, the sulfur atom can be the site of nucleophilic substitution, particularly if it is in a higher oxidation state (e.g., as a sulfoxide (B87167) or sulfone) or part of a sulfonium salt, which creates a good leaving group. The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom is complex and can be either a concerted SN2-like process with inversion of configuration or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.gov The choice of mechanism is influenced by the nature of the nucleophile, the leaving group, and the steric and electronic properties of the substituents on the sulfur atom. nih.gov
Sulfur's ability to act as a potent nucleophile is well-established, often exceeding that of oxygen in equivalent structures. This enhanced nucleophilicity allows sulfides to readily react with alkyl halides to form stable ternary sulfonium salts.
Investigation of Metal-Catalyzed Transformations
Transition metal catalysis offers a wide array of transformations for sulfur-containing molecules. While specific studies on this compound are lacking, related chemistries suggest several possibilities. The sulfur atom can act as a directing group in C-H activation reactions, guiding a transition metal catalyst to functionalize a nearby C-H bond. However, sulfur can also act as a catalyst poison by coordinating too strongly to the metal center. Balancing the directing ability of sulfur with its potential to inhibit catalysis is a key challenge in this field.
Rhodium, ruthenium, and cobalt are commonly used catalysts for such transformations involving sulfur-containing compounds. These metals can catalyze cascade reactions, such as C-H activation followed by cyclization with an alkyne, to build complex molecular scaffolds. A hypothetical metal-catalyzed cross-coupling reaction involving this compound could be envisioned at the alpha-carbon to the ketone via enolate formation, or at a C-H bond directed by the sulfur atom.
Kinetic and Thermodynamic Aspects of Transformations
Understanding the kinetic and thermodynamic parameters of a reaction is crucial for controlling its outcome. This involves identifying the slowest step in a reaction sequence and analyzing the energy changes throughout the reaction pathway.
Rate-Determining Steps in Complex Reaction Sequences
For example, in a hypothetical multi-step synthesis involving the formation of a sulfonium salt and a subsequent elimination, either the initial SN2 attack by the sulfur or the final elimination step could be rate-determining. This could be investigated experimentally by observing how the reaction rate changes in response to varying the concentrations of the reactants. If the rate depends on both the thiacyclooctanone and the electrophile, the initial SN2 step is likely the RDS.
Energy Profiles and Transition State Analysis
A reaction energy profile plots the potential energy of a system as it progresses from reactants to products. The peaks on this profile represent transition states, which are high-energy, transient species. The height of the energy barrier from the reactant to the transition state is the activation energy (Ea), which determines the reaction rate.
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for mapping these energy profiles and analyzing the geometry of transition states. For reactions involving this compound, computational studies could predict the most likely reaction pathways by comparing the activation energies of competing mechanisms. For instance, in a potential ring-rearrangement or fragmentation reaction, DFT calculations could elucidate the structure of the key transition state and identify the energetic barriers, providing insight into the reaction's feasibility and kinetics. The analysis of factors like transition-state aromaticity can also provide deep mechanistic insights, although this is more relevant to pericyclic reactions.
Table 2: Illustrative Computational Energy Data for a Hypothetical Reaction Pathway (Note: This table presents hypothetical data to illustrate the concept of an energy profile analysis and is not based on actual calculations for this compound.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (this compound + Reagent) | 0.0 | Ground state |
| Transition State 1 (TS1) | +22.5 | Activation barrier for the first step |
| Intermediate | -5.2 | Kinetically stable intermediate |
| Transition State 2 (TS2) | +15.8 | Activation barrier for the second step |
| Products | -18.7 | Final products of the reaction |
Role of Intermediates in Reaction Control
The course of chemical reactions involving this compound is significantly dictated by the formation and fate of various reactive intermediates. The structure of this medium-sized ring, which contains both a thioether and a ketone functional group, allows for the potential formation of several types of intermediates, including radical species and intermediates arising from transannular interactions.
One potential reaction pathway for medium-sized sulfur-containing heterocycles involves radical cyclization. For instance, in a base-mediated rearrangement of dithianyl-substituted propargylamines, which leads to the formation of eight- and nine-membered S,S-heterocycles, a proposed mechanism involves an endo-dig radical cyclization process. This process is initiated by the deprotonation of the solvent, dimethylformamide (DMF), which then leads to the formation of a carbamoyl radical. This radical subsequently abstracts a propargylic hydrogen, initiating the cyclization. While this example involves a different starting material, it highlights the possibility of radical intermediates playing a key role in the reactions of analogous medium-sized sulfur heterocycles.
Furthermore, the presence of both a sulfur atom and a carbonyl group within the same eight-membered ring raises the possibility of transannular interactions, where the sulfur atom interacts with the carbonyl carbon across the ring. Such interactions can lead to the formation of bicyclic intermediates, which can significantly alter the reaction pathway and product distribution. The formation of a covalent bond between atoms on opposite sides of a ring is a known phenomenon in medium-sized rings, such as those with eight to eleven members. These transannular interactions are a result of the spatial proximity of non-adjacent atoms in certain conformations of the ring.
Table 1: Potential Intermediates in Reactions of this compound and Analogous Systems
| Intermediate Type | Potential Formation Pathway | Role in Reaction Control | Analogous System Example |
| Radical Intermediate | Hydrogen abstraction by a radical initiator | Directs the reaction towards cyclization or rearrangement products. | Base-mediated rearrangement of dithianyl-substituted propargylamines chemistryviews.org |
| Bicyclic Thioether-Hemiacetal Intermediate | Transannular interaction between the sulfur atom and the carbonyl group | Can lead to rearranged products or act as a protecting group for the carbonyl. | Intramolecular reactions of medium-sized rings with proximal functional groups. |
| Enolate Intermediate | Deprotonation alpha to the carbonyl group | Can undergo alkylation, aldol (B89426), or other carbonyl addition reactions. | Standard ketone reactivity, influenced by ring strain and conformation. |
Solvent and Additive Effects on Reaction Mechanisms
The choice of solvent and the presence of additives can have a profound impact on the reaction mechanisms of this compound by influencing the stability of reactants, intermediates, and transition states. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent are all critical factors.
In reactions proceeding through polar or charged intermediates, the solvent's polarity plays a crucial role. For instance, a polar solvent would be expected to stabilize a zwitterionic or charged intermediate, thereby lowering the activation energy for its formation and potentially altering the reaction pathway. In the context of the aforementioned base-mediated rearrangement, the use of a polar aprotic solvent like dimethylformamide (DMF) is not only a medium but also a participant in the initiation of the radical cascade chemistryviews.org.
Additives, such as Lewis acids or bases, can also significantly influence the course of a reaction. A Lewis acid could coordinate to the carbonyl oxygen of this compound, increasing its electrophilicity and promoting nucleophilic attack at the carbonyl carbon. This could favor addition reactions over other potential pathways. Conversely, a base can facilitate the formation of an enolate intermediate, opening up pathways for alpha-functionalization of the ketone.
The effect of solvents on enolate reactivity is well-documented. In mildly Lewis basic solvents like tetrahydrofuran (THF), C-alkylation of enolates is often favored. In contrast, strongly coordinating solvents such as dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can lead to a higher degree of O-alkylation. This selectivity is attributed to the solvation state of the enolate, with strongly coordinating solvents separating the cation from the enolate oxygen, making the oxygen more nucleophilic.
Furthermore, in reactions involving medium-sized rings, the solvent can influence the conformational equilibrium of the ring. This, in turn, can affect the propensity for transannular interactions. A solvent that stabilizes a conformation where the sulfur and carbonyl groups are in close proximity could enhance the rate of reactions proceeding through a bicyclic intermediate.
Table 2: Influence of Solvents and Additives on Reaction Mechanisms
| Solvent/Additive | Property | Effect on Reaction Mechanism | Example Application |
| Dimethylformamide (DMF) | Polar aprotic | Can act as a radical initiator precursor in base-mediated reactions. Stabilizes polar intermediates. | Base-mediated rearrangement of dithianyl-substituted propargylamines chemistryviews.org |
| Tetrahydrofuran (THF) | Mildly Lewis basic | Favors C-reactivity of enolate intermediates. | Selective C-alkylation of ketones. |
| Dimethyl Sulfoxide (DMSO) | Strongly coordinating | Favors O-reactivity of enolate intermediates. | Selective O-silylation of ketones. |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Electron pair acceptor | Coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic addition. | Catalysis of aldol and related addition reactions. |
| Bases (e.g., LDA, KOtBu) | Proton acceptor | Promote the formation of enolate intermediates for subsequent functionalization. | Synthesis of α-substituted ketones. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Thiacyclooctane-5-one. Through various NMR experiments, it is possible to map out the complete proton and carbon framework, confirm through-bond and through-space atomic correlations, and investigate the molecule's conformational dynamics in solution.
High-resolution 1D NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound.
The ¹H NMR spectrum is predicted to show distinct signals for the methylene (CH₂) groups. The protons on carbons adjacent to the sulfur atom (C2, C8) and the carbonyl group (C4, C6) are expected to be deshielded and appear at a lower field compared to the protons on C3 and C7. libretexts.org The chemical shift is influenced by the electronegativity of nearby atoms; thus, protons closer to the sulfur and the carbonyl carbon will experience different electronic environments. oregonstate.edu
The ¹³C NMR spectrum offers a clear view of the carbon skeleton. A characteristic signal for the carbonyl carbon (C5) is expected to appear significantly downfield, typically in the 190-215 ppm range for ketones. libretexts.orglibretexts.org The carbons adjacent to the sulfur atom (C2, C8) would also exhibit a characteristic shift. Due to the molecule's symmetry, carbons C2 and C8, C3 and C7, and C4 and C6 are chemically equivalent and are each expected to produce a single resonance, resulting in a total of five distinct signals in the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H2, H8 | 2.7 - 2.9 | Triplet |
| H3, H7 | 1.8 - 2.0 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (C=O) | 205 - 215 |
| C4, C6 | 40 - 50 |
| C3, C7 | 25 - 35 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between protons on adjacent carbons (e.g., H2-H3, H3-H4, H6-H7, H7-H8), confirming the sequential arrangement of the methylene groups within the ring. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, providing definitive C-H attachments. sdsu.edu Each proton signal from the methylene groups would show a cross-peak with the corresponding carbon signal, for instance, correlating the protons at C2/C8 with the C2/C8 carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons over two or three bonds (²J and ³J couplings). emerypharma.comyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For this compound, key HMBC correlations would be expected from the protons on C4 and C6 to the carbonyl carbon (C5), and from the protons on C2 and C8 to the carbons across the sulfur atom, definitively establishing the thioether and ketone positions within the eight-membered ring. youtube.com
The eight-membered ring of this compound is flexible and can exist in multiple conformations that interconvert in solution. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational exchange processes. nih.gov
At room temperature, the rate of interconversion may be fast on the NMR timescale, resulting in averaged signals. However, as the temperature is lowered, this process can be slowed down. If the energy barrier to interconversion is high enough, separate signals for the different conformations may be observed at low temperatures. aip.orgresearchgate.net By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for processes such as ring inversion, providing valuable data on the molecule's conformational stability and flexibility. nih.gov
In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction directly within the NMR spectrometer. This technique can be applied to study the synthesis of this compound, providing detailed mechanistic and kinetic information. researchgate.netrsc.org By acquiring spectra at regular intervals throughout the reaction, one can track the consumption of starting materials and the formation of the product. beilstein-journals.org This method is also highly effective for detecting and characterizing transient intermediates that may not be observable by conventional analysis of the final product, offering a deeper understanding of the reaction mechanism. rsc.org
Vibrational Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. msu.edu
The most prominent and easily identifiable peak is expected to be the strong carbonyl (C=O) stretching vibration, which for a saturated cyclic ketone, typically appears in the range of 1705-1725 cm⁻¹. masterorganicchemistry.comspectroscopyonline.com The presence of C-H bonds in the methylene groups will give rise to stretching vibrations typically found between 2850 and 3000 cm⁻¹. uomustansiriyah.edu.iq Furthermore, a key vibration for this molecule is the C-S (thioether) stretch. This absorption is generally weaker than the C=O stretch and is expected in the fingerprint region of the spectrum, with studies on petroleum thioethers showing a characteristic absorption peak around 698 cm⁻¹. researchgate.net
Table 3: Predicted Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Ketone | 1705 - 1725 | Strong |
| C-H Stretch | Methylene (CH₂) | 2850 - 3000 | Medium-Strong |
| CH₂ Bend | Methylene (CH₂) | 1440 - 1470 | Medium |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. For 1-Thiacyclooctane-5-one, these calculations would provide invaluable insights into its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT study of this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process would also yield important electronic properties such as the distribution of electron density, electrostatic potential, and dipole moment. However, at present, there are no published studies that provide these specific DFT-calculated parameters for this compound.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. For a molecule like this compound, high-level ab initio calculations could be used to precisely determine its energy, bond lengths, and bond angles. To date, such high-accuracy calculations for this specific compound have not been reported in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. An FMO analysis of this compound would reveal the regions of the molecule most likely to act as an electron donor (nucleophile) and an electron acceptor (electrophile). The energy gap between the HOMO and LUMO would also indicate its chemical reactivity and kinetic stability. Regrettably, no studies have been found that report the HOMO-LUMO energies or the spatial distribution of these orbitals for this compound.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, these calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. Such theoretical spectra would be instrumental in the characterization of the compound. However, the literature does not currently contain any predicted spectroscopic data for this compound.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible eight-membered ring system like this compound, MD simulations would be crucial for exploring its conformational landscape. This would involve identifying the various stable and metastable conformations of the ring and determining their relative energies and the barriers to interconversion between them. This information is vital for understanding how the molecule's shape influences its properties and interactions. At present, there are no published MD simulation studies focused on the conformational analysis of this compound.
Reaction Mechanism Modeling
Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its reactions with various reagents to understand the pathways, transition states, and activation energies involved. Such studies would provide a detailed, atomistic view of how the molecule behaves in chemical transformations. The scientific literature, however, does not currently contain any computational studies on the reaction mechanisms of this compound.
Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations
Transition state (TS) localization is a computational technique used to find the specific molecular geometry that represents the highest energy point along a reaction coordinate, effectively the "peak" of the energy barrier between reactants and products. For a reaction involving this compound, this would involve identifying the precise arrangement of atoms as bonds are broken and formed. Once a transition state is located and confirmed (characterized by a single imaginary vibrational frequency), Intrinsic Reaction Coordinate (IRC) calculations are performed. smu.edu An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. smu.edu This confirms that the identified TS correctly links the intended chemical species and provides a detailed picture of the geometric changes throughout the reaction. smu.edu
Currently, there are no specific published IRC analyses for reactions involving this compound.
Energy Barrier Determination
The energy barrier, or activation energy, is the minimum energy required for a chemical reaction to occur. Computationally, this is determined by calculating the difference in energy between the reactants and the transition state. chemrxiv.org Methods like Density Functional Theory (DFT) are commonly used to compute these energies with a high degree of accuracy. researchgate.netmdpi.com For this compound, determining the energy barriers for various potential reactions, such as ring transformations or reactions at the ketone or sulfide (B99878) functional groups, would be crucial for understanding its kinetic stability and reactivity. chemrxiv.orgstackexchange.com
As of now, specific studies detailing the energy barriers for reactions of this compound are not available in the literature.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are used to predict the activity of new, unsynthesized molecules. nih.govnih.gov For a QSAR study to be conducted on this compound, a dataset of its derivatives with corresponding measured biological activities would be required.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.complos.org It is widely used to predict the binding mode and affinity of small molecules, like this compound, to a biological target, such as a protein or enzyme. nih.gov The process involves placing the ligand (small molecule) into the binding site of the receptor and calculating the binding energy for different conformations. nih.govresearchgate.net This provides insight into the binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govplos.org
No specific QSAR or molecular docking studies focused on the binding interactions of this compound have been identified in the reviewed literature.
Excited State Calculations and Photochemical Reactivity
Excited state calculations investigate the properties and behavior of a molecule after it has absorbed light. escholarship.orgdntb.gov.ua These computations can predict electronic transition energies, which correspond to UV-Vis absorption spectra, and map out potential energy surfaces of excited states. researchgate.netwhiterose.ac.uk This information is vital for understanding the photochemical reactivity of a compound—how it behaves when exposed to light. escholarship.orgscu.ac.ir For this compound, such calculations could reveal potential photochemical reactions, such as ring-opening, rearrangements, or fragmentation, and the mechanisms by which they occur. escholarship.orgresearchgate.net
There is currently no published research on the excited state properties or photochemical reactivity of this compound based on computational studies.
Stereochemical Aspects of 1 Thiacyclooctane 5 One and Its Derivatives
Conformational Analysis of the Eight-Membered Ring System
The study of the different spatial arrangements of a molecule resulting from rotations about single bonds is known as conformational analysis. chemistrysteps.com Cyclic molecules, such as 1-Thiacyclooctane-5-one, adopt various three-dimensional structures to minimize their inherent strain, which is a combination of angle strain and torsional strain. chemistrysteps.com Eight-membered rings are significantly more flexible than their smaller counterparts like cyclohexane (B81311) and can exist in several conformations that are close in energy.
The conformational landscape of an eight-membered ring like that in this compound is complex, with several low-energy forms accessible at room temperature. A detailed computational or experimental study would be necessary to determine the exact energy differences and barriers to interconversion for this compound itself. However, based on studies of cyclooctane, one can anticipate a dynamic equilibrium between several conformations such as boat-chair, twist-boat, and crown forms. ic.ac.uk
Table 1: Comparison of Common Conformations in Eight-Membered Rings
| Conformation | Key Features | Predicted Relative Stability for this compound |
| Boat-Chair | Generally the most stable for cyclooctane. | Likely to be a low-energy conformation. |
| Crown | High symmetry. | May be destabilized by the carbonyl group. |
| Boat-Boat | Often a higher energy conformation. | Likely to be a higher-energy conformation. |
| Twist-Chair | Chiral conformation. | Could be a significant contributor to the equilibrium. |
Stereoisomerism and Chirality in Substituted Derivatives
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. wikipedia.org The introduction of substituents onto the this compound ring can lead to the formation of stereoisomers, namely enantiomers and diastereomers. wikipedia.org
Chirality is a property of a molecule that is non-superimposable on its mirror image. wikipedia.org A common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. msu.edu If a substituent is introduced at any of the carbon atoms of this compound (other than the carbonyl carbon), that carbon atom can become a stereocenter, leading to a pair of enantiomers. For a molecule with 'n' stereocenters, the maximum number of possible stereoisomers is 2n. wikipedia.org
Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org This situation arises when a molecule has two or more stereocenters. For example, if two substituents are introduced on the this compound ring, multiple diastereomers can exist, each as a pair of enantiomers. These diastereomers will have different physical and chemical properties. wikipedia.org The spatial relationship of substituents on a cyclic compound can be designated using cis and trans notation, where cis indicates substituents on the same side of the ring and trans indicates substituents on opposite sides. libretexts.org
Table 2: Possible Stereoisomers for a Disubstituted this compound
| Substitution Pattern | Number of Stereocenters | Maximum Number of Stereoisomers | Types of Stereoisomers |
| 2-Methyl-1-thiacyclooctane-5-one | 1 | 2 | 1 pair of enantiomers |
| 2,6-Dimethyl-1-thiacyclooctane-5-one | 2 | 4 | 2 pairs of enantiomers (diastereomeric to each other) |
| 3,7-Dimethyl-1-thiacyclooctane-5-one | 2 | 4 | 2 pairs of enantiomers (diastereomeric to each other) |
Diastereoselective and Enantioselective Synthesis Strategies
The synthesis of a specific stereoisomer of a substituted this compound derivative requires stereoselective methods. These methods can be broadly classified as diastereoselective and enantioselective.
Diastereoselective synthesis aims to selectively form one diastereomer over others. This is often achieved by using a chiral auxiliary or by taking advantage of the inherent stereochemistry of the starting material to direct the formation of a new stereocenter. The existing stereocenter(s) in the molecule can influence the approach of a reagent, leading to the preferential formation of one diastereomer.
Enantioselective synthesis , on the other hand, focuses on the selective formation of one enantiomer over its mirror image. rsc.org This is a crucial aspect of modern organic synthesis, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org Common strategies for enantioselective synthesis include:
Use of chiral catalysts: A small amount of a chiral catalyst can direct a reaction to produce a large amount of a single enantiomer. These catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). nih.gov
Use of chiral auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.
Use of enzymes: Enzymes are highly specific natural catalysts that can perform reactions with excellent enantioselectivity.
For instance, an enantioselective synthesis of a substituted this compound could potentially be achieved through a catalytic asymmetric Michael addition to a corresponding α,β-unsaturated precursor. rsc.orgnih.gov
Stereocontrol in Reaction Pathways
Achieving stereocontrol in chemical reactions involving this compound and its derivatives is essential for accessing specific stereoisomers. The conformation of the eight-membered ring can play a significant role in determining the stereochemical outcome of a reaction. The accessibility of different faces of the ring to an incoming reagent can be influenced by the ring's conformation and the steric hindrance posed by existing substituents.
For example, the reduction of the carbonyl group in a substituted this compound can lead to the formation of two diastereomeric alcohols. The ratio of these diastereomers will depend on the direction from which the reducing agent approaches the carbonyl group. This approach will be dictated by the most stable conformation of the ring and the steric environment around the ketone.
Applications in Advanced Materials and Catalysis
Due to a lack of specific research data on this compound in the requested applications, this article cannot be generated. Extensive searches for scientific literature concerning this specific compound as a building block in organic synthesis or as a ligand in coordination chemistry did not yield detailed research findings. The available information is too general and does not pertain specifically to this compound, making it impossible to adhere to the strict requirements of the provided outline.
Applications in Advanced Materials and Catalysis
Supramolecular Chemistry and Host-Guest Systems
The unique structural features of 1-Thiacyclooctane-5-one, including the presence of a flexible eight-membered ring, a polar ketone group, and a sulfur atom capable of engaging in various non-covalent interactions, theoretically position it as a candidate for constructing complex supramolecular systems. However, a comprehensive review of the current scientific literature reveals a notable scarcity of research specifically investigating this compound within the context of supramolecular chemistry and host-guest systems. While the fundamental principles of supramolecular chemistry suggest potential, dedicated studies on this particular molecule are not prominently documented.
Self-Assembly of this compound Containing Architectures
The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. For a molecule like this compound, self-assembly could theoretically be driven by a combination of dipole-dipole interactions involving the ketone group, and non-covalent interactions involving the sulfur atom, such as chalcogen bonding. Despite these theoretical possibilities, there is a lack of published research detailing the self-assembly of architectures composed either entirely or in part of this compound. The specific conditions, solvent systems, and resulting morphologies of such self-assembled structures remain an unexplored area of investigation.
Molecular Recognition Phenomena
Molecular recognition, the specific binding between a host and a guest molecule, is fundamental to many biological and chemical processes. The conformational flexibility of the eight-membered ring in this compound, combined with the hydrogen bond accepting capability of the ketone's oxygen atom and the potential for the sulfur atom to interact with soft metals or other moieties, suggests it could act as a host for certain guest molecules. Nevertheless, empirical studies and detailed research findings on the molecular recognition phenomena involving this compound are not available in the current body of scientific literature. There are no documented examples of this compound being used as a specific receptor or host in a host-guest system.
Integration into Supramolecular Polymers and Frameworks
Supramolecular polymers and frameworks are materials constructed from monomeric units held together by non-covalent interactions. The integration of functional molecules like this compound into such structures could potentially impart unique properties. For instance, its incorporation into a metal-organic framework (MOF) or a covalent organic framework (COF) could introduce specific binding sites or catalytic centers. However, an extensive search of the chemical literature and materials science databases does not yield any reports on the successful integration of this compound into supramolecular polymers or frameworks. This remains a hypothetical application awaiting experimental validation.
Catalytic Applications
The presence of a sulfur atom and a ketone group in this compound suggests potential applications in catalysis, either as a ligand to stabilize and modulate the reactivity of a metal center in homogeneous catalysis or as a component of a heterogeneous catalyst.
A review of the literature indicates that while related sulfur-containing compounds are widely used as ligands, specific research detailing the catalytic applications of this compound is absent. There are no published studies that demonstrate its efficacy as a ligand in homogeneous catalysis for reactions such as cross-coupling, hydrogenation, or hydroformylation. Similarly, its use as a component in the synthesis of heterogeneous catalysts has not been reported. The potential for this molecule to influence the activity, selectivity, or stability of catalytic systems is, at present, purely speculative and represents an open avenue for future research.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
Currently, there are no established, high-yielding synthetic routes specifically tailored for 1-Thiacyclooctane-5-one. Future research will likely focus on adapting and optimizing existing methods for the synthesis of medium-ring thioethers and cyclic ketones. Key areas for exploration could include:
Ring-Closing Metathesis (RCM): This powerful technique could be applied to acyclic precursors containing both a sulfide (B99878) linkage and a ketone or a precursor to a ketone. The challenge would lie in designing and synthesizing suitable diene precursors that favor the formation of the eight-membered ring.
Intramolecular Cyclization Strategies: The development of novel intramolecular cyclization reactions, such as nucleophilic substitution or addition reactions, could provide a direct route to the thiacyclooctanone ring system. This might involve the cyclization of a linear precursor containing a thiol and an electrophilic ketone or a related functional group.
Ring Expansion Reactions: Methodologies involving the expansion of smaller, more readily available sulfur-containing rings, such as five- or six-membered thiolanes or thianes, could offer an alternative pathway. researchgate.net Such strategies often rely on specific rearrangement reactions to introduce the desired ring size.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Precursors | Key Considerations |
| Ring-Closing Metathesis | Acyclic dienes with a thioether and ketone functionality | Catalyst selection, precursor synthesis, control of ring size |
| Intramolecular Cyclization | Linear molecules with terminal thiol and electrophilic ketone moieties | Reaction conditions to favor cyclization over polymerization |
| Ring Expansion | Substituted thiolanes or thianes | Development of specific rearrangement protocols |
Exploration of Under-Investigated Reaction Manifolds
The reactivity of this compound is largely unexplored. Future investigations would likely focus on the reactions of both the ketone and the thioether functional groups. Potential areas of study include:
Reactions at the Carbonyl Group: Standard ketone chemistry, such as aldol (B89426) reactions, Wittig reactions, and reductions, could be investigated to introduce further functionality. The influence of the sulfur atom on the reactivity of the ketone would be a key aspect to study.
Oxidation and Reduction of the Sulfur Atom: The thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic and steric properties of the molecule. The reactivity of these oxidized derivatives would be a fertile ground for new discoveries.
Ring-Opening Reactions: Investigating the conditions under which the thiacyclooctane ring can be opened would provide insights into its stability and could lead to the synthesis of novel linear organosulfur compounds.
Advanced Characterization Techniques
A thorough characterization of this compound and its derivatives will be crucial for understanding its structure and properties. While standard techniques like NMR and mass spectrometry would be fundamental, advanced methods could provide deeper insights:
Multidimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Advanced solid-state NMR techniques could also be employed to study its crystalline structure.
X-ray Crystallography: Obtaining single crystals of this compound or its derivatives would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and conformational preferences in the solid state.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be vital for confirming the elemental composition of newly synthesized compounds. Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns and gain structural information.
Integration of Computational and Experimental Methodologies
Computational chemistry will undoubtedly play a significant role in guiding and interpreting experimental studies on this compound. Key areas where this integration would be beneficial include:
Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to predict the stable conformations of the eight-membered ring, providing insights into its flexibility and the spatial arrangement of its functional groups.
Spectroscopic Prediction: Theoretical calculations can aid in the interpretation of experimental NMR, IR, and other spectroscopic data by predicting chemical shifts and vibrational frequencies.
Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions and to predict the feasibility of unexplored reaction pathways. This can help in optimizing reaction conditions and in the rational design of new synthetic routes.
Potential in Bio-Inspired Synthesis and Organosulfur Chemistry
The unique structural features of this compound, a medium-sized ring containing a sulfur atom and a ketone, suggest potential applications in bio-inspired synthesis and the broader field of organosulfur chemistry.
Scaffold for Bioactive Molecules: The thiacyclooctanone core could serve as a novel scaffold for the synthesis of new classes of compounds with potential biological activity. The presence of both a thioether and a ketone offers multiple points for diversification.
Mimicry of Natural Products: Many natural products contain medium-sized rings and sulfur atoms. This compound could serve as a simplified model system or a building block for the synthesis of more complex, biologically relevant molecules.
Development of New Organosulfur Reagents: As a functionalized thioether, this compound could potentially be developed into a novel reagent for organic synthesis, leveraging the unique properties of the sulfur atom.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic techniques for characterizing 1-Thiacyclooctane-5-one, and how should data be interpreted?
- Methodological Answer :
- Techniques : Use H NMR, C NMR, IR spectroscopy, and mass spectrometry (MS) for structural confirmation. For NMR, focus on the thiacyclooctane ring’s proton environments (e.g., deshielded protons near the ketone and sulfur atoms) and carbon chemical shifts.
- Data Interpretation : Compare observed peaks with computational predictions (e.g., DFT-based chemical shift calculations) and literature values for analogous thiacyclo compounds. Ensure purity via integration consistency in NMR and sharp melting points.
- Reproducibility : Document solvent, temperature, and instrument calibration details to enable replication .
Table 1 : Expected NMR Shifts for this compound
| Proton Position | H NMR (ppm) | C NMR (ppm) |
|---|---|---|
| C5-Ketone Adjacent | 2.8–3.2 | 210–215 (C=O) |
| S-adjacent CH2 | 2.5–2.7 | 35–40 |
| Ring CH2 | 1.5–1.8 | 25–30 |
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
- Methodological Answer :
- Variables : Test catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (polar aprotic vs. non-polar), and temperatures (room temp vs. reflux).
- Design : Use a fractional factorial design to identify significant factors. Monitor reaction progress via TLC or GC-MS.
- Example Workflow :
Screen 3 solvents (THF, DCM, toluene) at 50°C with 5 mol% catalyst.
Isolate products via column chromatography and calculate yields.
- Data Analysis : Apply ANOVA to determine statistically significant variables.
Table 2 : Synthesis Yield Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | THF | 50 | 72 |
| None | DCM | 25 | 35 |
| ZnCl₂ | Toluene | 110 | 58 |
Advanced Research Questions
Q. What computational methods are suitable for modeling the ring-strain effects in this compound, and how do they compare with experimental data?
- Methodological Answer :
- Models : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate ring strain, bond angles, and torsional stress. Compare with X-ray crystallography data (if available).
- Validation : Correlate computed IR vibrational frequencies (e.g., C=O stretch at 1700–1750 cm⁻¹) with experimental spectra.
- Challenges : Address discrepancies by refining basis sets (e.g., 6-311++G**) or incorporating solvent effects implicitly.
- Tools : Gaussian, ORCA, or CP2K software for simulations .
Q. How should researchers address contradictions in reported reactivity of this compound across different studies?
- Methodological Answer :
- Root-Cause Analysis : Systematically compare variables:
Synthetic routes : Differences in precursor purity or reaction quenching methods.
Analytical conditions : Variations in NMR solvent (CDCl₃ vs. DMSO-d6) affecting peak shifts.
- Triangulation : Validate findings via multiple techniques (e.g., cross-check MS fragmentation patterns with computational predictions).
- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Table 3 : Contradiction Resolution Workflow
| Step | Action | Tool/Technique |
|---|---|---|
| 1 | Replicate prior experiments | Standardized protocols |
| 2 | Identify critical variables | DOE (Design of Experiments) |
| 3 | Validate via independent method | XRD + DFT comparison |
Q. How can the thermodynamic stability of this compound be experimentally determined, and what are the common pitfalls?
- Methodological Answer :
- Methods :
DSC (Differential Scanning Calorimetry) : Measure decomposition onset temperature.
Kinetic Studies : Monitor degradation rates under controlled pH and temperature.
- Pitfalls :
- Sample Purity : Impurities skew DSC results; use HPLC to confirm >95% purity.
- Atmospheric Effects : Conduct experiments under inert gas to avoid oxidation.
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
Guidelines for Methodological Rigor
- Research Question Formulation : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER frameworks to ensure clarity and feasibility .
- Data Collection : Use triangulation (e.g., spectral, computational, and kinetic data) to enhance validity .
- Ethical Compliance : Disclose synthetic hazards (e.g., sulfur byproducts) and adhere to safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
